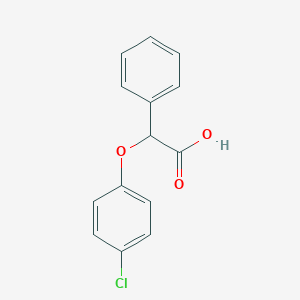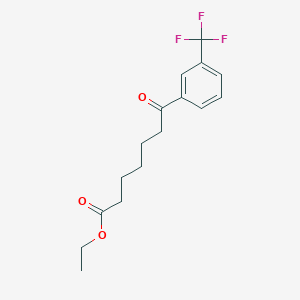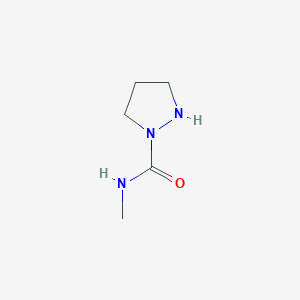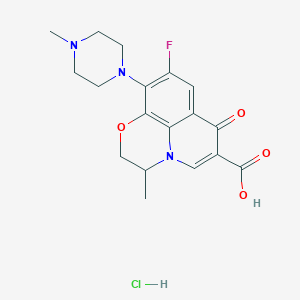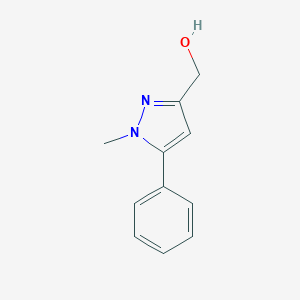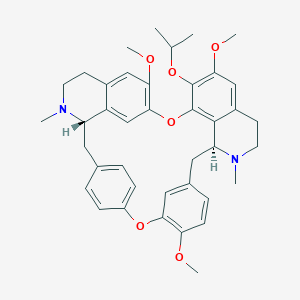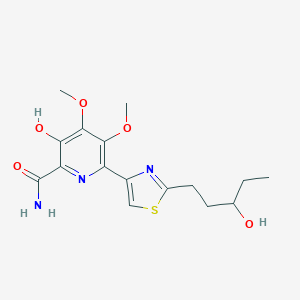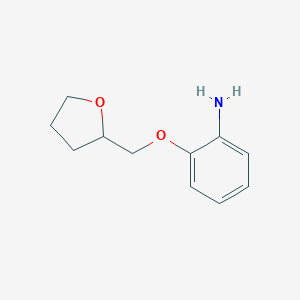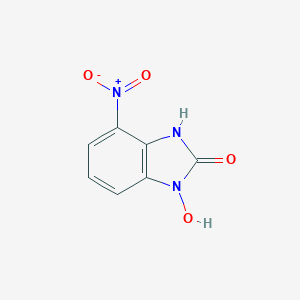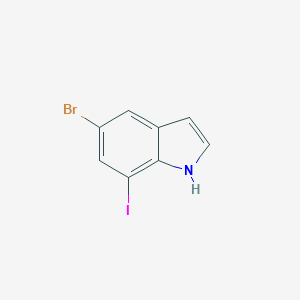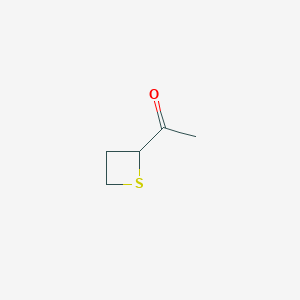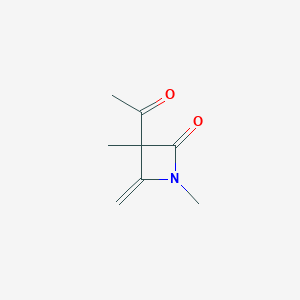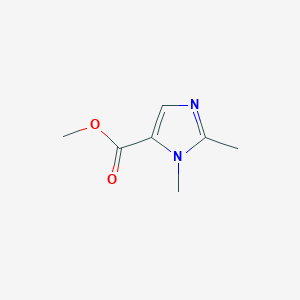
Benzoylalanyl-glycyl-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoylalanyl-glycyl-proline (Bz-Gly-Pro) is a tripeptide that has gained attention in the scientific community due to its potential applications in drug development. This peptide has been synthesized using various methods and has shown promising results in scientific research.
作用機序
Benzoylalanyl-glycyl-proline is thought to exert its biological effects by interacting with specific receptors or enzymes in the body. For example, Benzoylalanyl-glycyl-proline has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Benzoylalanyl-glycyl-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.
生化学的および生理学的効果
Benzoylalanyl-glycyl-proline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Benzoylalanyl-glycyl-proline has also been shown to have anti-oxidant effects by increasing the activity of antioxidant enzymes and reducing oxidative stress. Additionally, Benzoylalanyl-glycyl-proline has been shown to promote wound healing by increasing collagen synthesis and fibroblast proliferation.
実験室実験の利点と制限
Benzoylalanyl-glycyl-proline has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS or solution-phase peptide synthesis. Benzoylalanyl-glycyl-proline is also relatively inexpensive compared to other peptides. However, Benzoylalanyl-glycyl-proline has some limitations for lab experiments. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, Benzoylalanyl-glycyl-proline can be prone to aggregation, which can affect its biological activity.
将来の方向性
There are several future directions for the study of Benzoylalanyl-glycyl-proline. One area of research is the development of Benzoylalanyl-glycyl-proline analogs with improved biological activity and stability. Additionally, the potential use of Benzoylalanyl-glycyl-proline in the treatment of Alzheimer's disease and other neurodegenerative diseases is an area of interest. Further research is also needed to fully understand the mechanism of action of Benzoylalanyl-glycyl-proline and its potential applications in drug development.
合成法
Benzoylalanyl-glycyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis and involves the sequential addition of amino acids to a solid support. Benzoylalanyl-glycyl-proline can also be synthesized using SPPS by coupling Bz-Gly to a resin and then coupling Pro to the N-terminus of the peptide. Alternatively, Benzoylalanyl-glycyl-proline can be synthesized using SPPS by coupling Pro to a resin and then coupling Bz-Gly to the C-terminus of the peptide. Solution-phase peptide synthesis can also be used to synthesize Benzoylalanyl-glycyl-proline by coupling Bz-Gly to Pro in solution.
科学的研究の応用
Benzoylalanyl-glycyl-proline has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Benzoylalanyl-glycyl-proline has also been studied for its potential role in wound healing, as it has been shown to promote collagen synthesis and fibroblast proliferation. Additionally, Benzoylalanyl-glycyl-proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
特性
CAS番号 |
113384-94-4 |
|---|---|
製品名 |
Benzoylalanyl-glycyl-proline |
分子式 |
C17H21N3O5 |
分子量 |
347.4 g/mol |
IUPAC名 |
(2S)-1-[2-[[(2S)-2-benzamidopropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5/c1-11(19-16(23)12-6-3-2-4-7-12)15(22)18-10-14(21)20-9-5-8-13(20)17(24)25/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,23)(H,24,25)/t11-,13-/m0/s1 |
InChIキー |
NXZCTGNKKMVOBS-AAEUAGOBSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
その他のCAS番号 |
113384-94-4 |
配列 |
AGP |
同義語 |
BAGP benzoyl-Ala-Gly-Pro benzoylalanyl-glycyl-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



